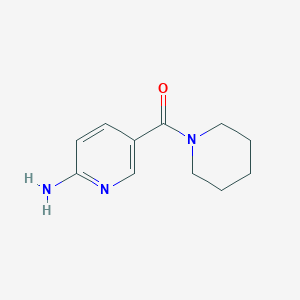

(6-Aminopyridin-3-yl)(piperidin-1-yl)methanone

Beschreibung

(6-Aminopyridin-3-yl)(piperidin-1-yl)methanone is a small-molecule organic compound featuring a pyridine ring substituted with an amino group at the 6-position and a piperidin-1-yl group linked via a methanone bridge at the 3-position. This structure confers unique physicochemical properties, such as moderate polarity due to the amino group and a balance of lipophilicity from the piperidine moiety.

Eigenschaften

IUPAC Name |

(6-aminopyridin-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-10-5-4-9(8-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGABWIHJDDSFAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyridin-3-yl)(piperidin-1-yl)methanone typically involves the following steps:

Starting Materials: : The synthesis begins with 6-aminopyridine-3-carboxylic acid as the starting material.

Activation: : The carboxylic acid group is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Coupling Reaction: : The acid chloride is then reacted with piperidine in the presence of a base such as triethylamine (Et₃N) to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

(6-Aminopyridin-3-yl)(piperidin-1-yl)methanone: can undergo various types of chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The nitro group (if present) can be reduced to an amine.

Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of nitro derivatives.

Reduction: : Formation of amine derivatives.

Substitution: : Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Modulation of TRPC6 Channels

One of the primary applications of (6-Aminopyridin-3-yl)(piperidin-1-yl)methanone is its role in modulating the transient receptor potential channel 6 (TRPC6). Research indicates that compounds targeting TRPC6 can be beneficial in treating conditions such as pulmonary arterial hypertension (PAH) and other cardiovascular diseases. The modulation of TRPC6 has been linked to the regulation of vascular smooth muscle cell proliferation, which is critical in managing PAH and related disorders .

Cancer Treatment

The compound has also been studied for its potential in cancer therapy. It functions as an inhibitor of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism. Inhibitors like this compound have shown promise in preclinical models for their ability to suppress tumor growth by interfering with mTOR signaling pathways . This makes it a candidate for further development in oncology.

Treatment of Cardiovascular Diseases

The modulation of TRPC6 channels suggests therapeutic avenues for treating cardiovascular conditions, including hypertension and ischemic heart disease. By influencing calcium influx through these channels, the compound may help regulate vascular tone and improve cardiac function .

Neurological Disorders

Emerging research indicates that derivatives of this compound could be explored for neurological applications due to their ability to cross the blood-brain barrier and interact with central nervous system targets. This could be particularly relevant for conditions like depression or anxiety, where modulation of specific neurotransmitter systems is beneficial.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits TRPC6 activity in cultured pulmonary artery smooth muscle cells (PASMCs). These findings suggest that the compound can reduce abnormal cell proliferation associated with PAH .

In Vivo Models

In vivo experiments using animal models have shown that administration of this compound leads to reduced pulmonary artery pressure and improved right ventricular function, indicating its potential efficacy in treating PAH . These results support further investigation into its clinical applications.

Data Tables

| Application Area | Potential Use Cases | Mechanism of Action |

|---|---|---|

| Cardiovascular Diseases | Treatment of PAH, hypertension | TRPC6 modulation |

| Cancer | mTOR inhibition | Suppression of tumor growth |

| Neurological Disorders | Potential treatment for depression/anxiety | CNS target interaction |

Wirkmechanismus

The mechanism by which (6-Aminopyridin-3-yl)(piperidin-1-yl)methanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

Key Structural Modifications and Their Implications

Structure-Activity Relationship (SAR) Insights

- Amino Group vs. This suggests the amino-piperidine group in the parent compound may enhance target affinity in enzymes reliant on polar interactions.

- This contrasts with the parent compound’s amino group, which may enhance aqueous solubility (~25–50 mg/mL) .

- Complex Derivatives () : The addition of methanesulfonyl and pyrimidinyloxy groups in patent-derived analogs significantly increases steric bulk and molecular weight, likely shifting activity toward kinase targets (e.g., MAPK or PI3K pathways) due to improved shape complementarity .

Biologische Aktivität

(6-Aminopyridin-3-yl)(piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 6-aminopyridine moiety linked to a piperidine ring via a methanone group. Its molecular formula is , with a molecular weight of approximately 220.27 g/mol. The presence of both nitrogen-containing heterocycles contributes to its biological reactivity and interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is involved in pain perception and inflammatory responses. This section summarizes key findings from various studies:

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its effects primarily involves its interaction with TRPV4 channels and other molecular targets. The compound binds to these channels, inhibiting their activity and thus modulating pain signaling pathways. Additionally, it has shown potential in inhibiting kinases such as mTOR , which plays a critical role in cellular growth and metabolism.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound derivatives, yielding important insights into their efficacy and safety profiles:

- Pain Management Studies : A study demonstrated that derivatives of this compound effectively reduced pain responses in animal models by antagonizing TRPV4 channels, suggesting its utility in developing new analgesics.

- Anticancer Activity : Research indicated that certain derivatives possess potent inhibitory activity against kinases involved in cancer progression, with IC50 values in the nanomolar range. For instance, one derivative showed an IC50 of 219 nM against PLK1 kinase, highlighting its potential as an anticancer agent .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed variations in bioavailability among different analogs, with some exhibiting improved stability and plasma exposure compared to earlier compounds .

Table 2: Pharmacokinetic Properties

| Compound | Bioavailability (%) | Half-Life (min) | Key Findings |

|---|---|---|---|

| Compound 1 | 54 | 30 | Limited oral bioavailability |

| Compound 2 | 70 | 17.7 | Improved stability compared to Compound 1 |

| Compound 3 | 65 | 25 | Enhanced mTOR inhibitory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.